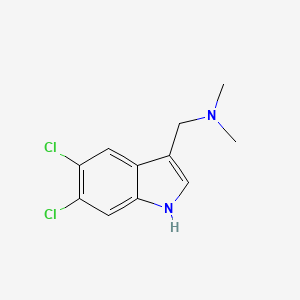
5,6-Dichlorogramine
描述
5,6-Dichlorogramine: is a synthetic derivative of the natural alkaloid gramine. It is known for its potent antifouling activity against marine organisms such as barnacle larvae and mussels . The compound has gained attention due to its low toxicity and effectiveness in preventing biofouling, making it a promising candidate for environmentally friendly antifouling coatings .
作用机制
Target of Action
5,6-Dichlorogramine is a derivative of the natural alkaloid gramine . Gramine is known for its diverse biological activities, including antiviral, antibacterial, antifungal, anti-inflammatory, and antitumor activities . .
Mode of Action
It’s known that gramine-based molecules, including this compound, have shown significant biological activities . .
Biochemical Pathways
Gramine, from which this compound is derived, is known to play a vital role in amino acid metabolism . It’s plausible that this compound may also influence similar biochemical pathways.
Result of Action
It’s known that gramine-based molecules have diverse biological activities . It’s plausible that this compound may have similar effects at the molecular and cellular levels.
Action Environment
It’s known that gramine is usually expressed in plants and algae as a defensive mechanism , suggesting that environmental factors may play a role in the action of gramine-based molecules like this compound.
生化分析
Biochemical Properties
It is known that it has a molecular weight of 243.14
Cellular Effects
5,6-Dichlorogramine has been shown to inhibit the growth of certain harmful algae, such as Prymnesium parvum . It also appears to have a protective effect on cells, as demonstrated in studies involving HEK 293 cells
Molecular Mechanism
It is suggested that it might exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dichlorogramine typically involves the chlorination of gramine. The process begins with the preparation of gramine, which is then subjected to chlorination using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions: 5,6-Dichlorogramine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove chlorine atoms or to form other reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized derivatives such as chlorinated oxides.
Reduction Products: Reduced derivatives with fewer chlorine atoms.
科学研究应用
5,6-Dichlorogramine has diverse applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other indole derivatives and as a reagent in organic synthesis.
Biology: Studied for its antifouling properties and its effects on marine organisms.
Medicine: Investigated for its potential antiviral, antibacterial, and antifungal activities.
Industry: Utilized in the development of antifouling coatings for marine vessels and structures.
相似化合物的比较
Gramine: The parent compound, known for its biological activities.
2,5,6-Tribromo-1-methylgramine: Another derivative with potent antifouling activity.
5-Chloro-2-methylgramine: A related compound with similar properties.
Uniqueness of 5,6-Dichlorogramine: this compound stands out due to its balanced combination of high antifouling activity and low toxicity. This makes it a more environmentally friendly option compared to other antifouling agents, which often have higher toxicity levels .
属性
IUPAC Name |
1-(5,6-dichloro-1H-indol-3-yl)-N,N-dimethylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2/c1-15(2)6-7-5-14-11-4-10(13)9(12)3-8(7)11/h3-5,14H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSKXEVWJSTQAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CNC2=CC(=C(C=C21)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2806520.png)
![2-[Benzyl(3-chloro-4-fluorophenyl)amino]propan-1-ol](/img/structure/B2806521.png)
![4-[butyl(methyl)sulfamoyl]-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2806522.png)
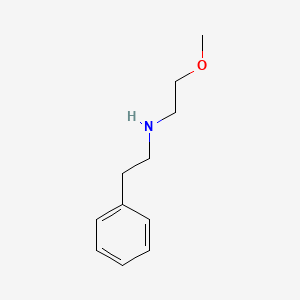
![1,3-Bis(benzo[d]oxazol-2-yl)benzene](/img/structure/B2806524.png)
![3-[(4-Methoxy-4-methylpiperidin-1-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2806529.png)
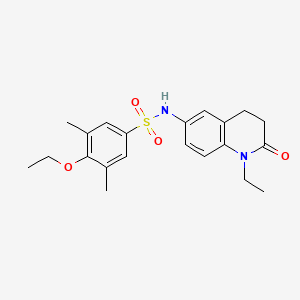
![N-(Pyrrolidin-2-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2806532.png)
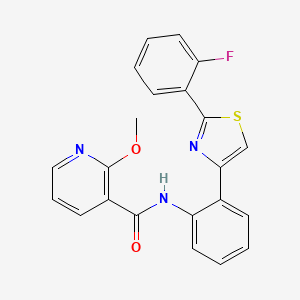
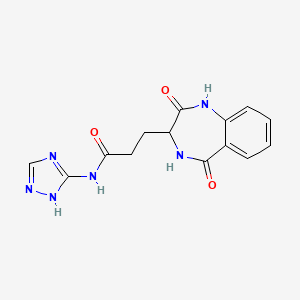
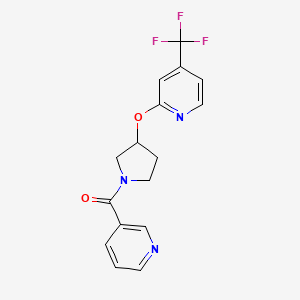
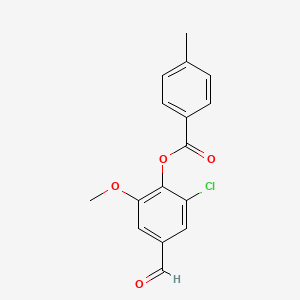
![1-(4-(Benzyloxy)phenyl)-7-chloro-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/new.no-structure.jpg)
![N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-2-{[2-(NAPHTHALEN-1-YL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDE](/img/structure/B2806542.png)
